N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a nitrophenoxy acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzimidazole ring can be hydrogenated to form a dihydrobenzimidazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrobenzimidazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activities, particularly in inhibiting the growth of tumor cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce cell cycle arrest and promote apoptosis by targeting key signaling pathways . The benzimidazole moiety is known to interact with DNA and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Exhibits similar biological activities but with different potency.
N’-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide stands out due to its unique combination of a benzimidazole core with a nitrophenoxy acetamide group, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H16N4O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H16N4O4/c26-20(13-29-19-11-4-3-10-18(19)25(27)28)22-15-7-5-6-14(12-15)21-23-16-8-1-2-9-17(16)24-21/h1-12H,13H2,(H,22,26)(H,23,24) |
InChI Key |
HIHYXNSBAIGPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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